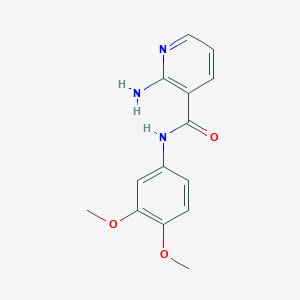

![molecular formula C13H16N2O2 B6497432 2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole CAS No. 1281303-65-8](/img/structure/B6497432.png)

2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole” is a complex organic molecule that contains a benzoxazole ring and a piperidine ring . Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring. They are known for their diverse biological activities. Piperidines, on the other hand, are six-membered rings containing one nitrogen atom and are key building blocks in many pharmaceuticals .

Applications De Recherche Scientifique

Anticancer Properties

The benzoxazole-piperidine hybrid has demonstrated potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its molecular targets and optimization for selectivity are ongoing .

Neuroprotection and Neurodegenerative Diseases

The compound’s neuroprotective properties have attracted attention. In animal models, it exhibits antioxidant and anti-inflammatory effects, which could be beneficial in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases. Researchers are exploring its ability to modulate neurotransmitter systems and enhance neuronal survival .

Antimicrobial Activity

Preliminary studies indicate that 2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole possesses antimicrobial activity. It shows promise against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Researchers are investigating its mode of action and potential clinical applications .

Anti-inflammatory Effects

The compound’s anti-inflammatory properties have been studied in animal models of inflammation. It appears to inhibit pro-inflammatory cytokines and reduce tissue damage. Researchers are exploring its potential in chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .

Analgesic Potential

In preclinical studies, the benzoxazole-piperidine derivative has exhibited analgesic effects. It modulates pain pathways, possibly through interactions with opioid receptors. Researchers are investigating its safety profile and efficacy in pain management .

Cardiovascular Applications

The compound’s vasodilatory effects have implications for cardiovascular health. It relaxes vascular smooth muscle, potentially improving blood flow. Researchers are studying its impact on hypertension, ischemic heart disease, and other cardiovascular conditions .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(piperidin-3-ylmethoxy)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVBPJYOOQCDBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-3-ylmethoxy)-1,3-benzoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B6497361.png)

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)

![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)

![4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B6497456.png)

![3,3-dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazin-2-one](/img/structure/B6497464.png)